molecular formula C13H16N2OS B2507797 4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 862977-07-9

4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole

Cat. No.: B2507797
CAS No.: 862977-07-9
M. Wt: 248.34
InChI Key: IRYMURKZMLAIHM-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole core with ethoxy and pyrrolidinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole typically involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the benzothiazole core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy or pyrrolidinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Pyrrolidine in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzothiazole derivatives with different functional groups replacing the ethoxy or pyrrolidinyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is unique due to the presence of both ethoxy and pyrrolidinyl groups, which can enhance its solubility and binding affinity to certain biological targets. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-ethoxy-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-2-16-10-6-5-7-11-12(10)14-13(17-11)15-8-3-4-9-15/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYMURKZMLAIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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